1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide” is a chemical compound with the molecular formula C17H23N5O2 . The average mass of this compound is 329.397 Da and its monoisotopic mass is 329.185181 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The compound has an average mass of 329.397 Da and a monoisotopic mass of 329.185181 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The compound is involved in the synthesis of various polyamides, as demonstrated in the work of Hattori and Kinoshita (1979). They synthesized polyamides containing theophylline and thymine via addition reactions and subsequent hydrolysis, highlighting its utility in creating novel polymers with potential applications in materials science M. Hattori & M. Kinoshita, 1979.
Anticancer and Anti-5-lipoxygenase Agents
A series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones derivatives, synthesized through condensation reactions involving carboxamide, showed significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines. These compounds also exhibited 5-lipoxygenase inhibition, suggesting their potential as anticancer and anti-inflammatory agents A. Rahmouni et al., 2016.
Aurora Kinase Inhibition
The compound serves as a precursor in the synthesis of Aurora kinase inhibitors, indicating its potential in cancer treatment. Aurora kinases are crucial for cell proliferation, and their inhibition could lead to the development of novel anticancer therapies ロバート ヘンリー,ジェームズ, 2006.
CB1 Cannabinoid Receptor Antagonism
Research by Lan et al. (1999) highlights the synthesis of pyrazole derivatives, including the compound , as potent, specific antagonists for the brain cannabinoid receptor (CB1). These findings offer insights into developing treatments for disorders related to CB1 receptor dysfunction R. Lan et al., 1999.
Glycine Transporter 1 Inhibition
The compound was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, suggesting its utility in neurological research and potential treatment for disorders associated with glycine transport dysfunction Shuji Yamamoto et al., 2016.
Eigenschaften
IUPAC Name |
1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-19(7-3-4-13-10-18-20(2)11-13)16(23)14-5-8-21(9-6-14)12-15(17)22/h10-11,14H,3-9,12H2,1-2H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAYHYZBFBWXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCN(C)C(=O)C2CCN(CC2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.